

Introduction to DEG-1 and the DEG/ENaC Superfamily

Author: BenchChem Technical Support Team. Date: December 2025

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DEG-1 is a protein subunit of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily, a diverse class of non-voltage-gated, amiloride-sensitive ion channels found in organisms from nematodes to vertebrates.[1][2] In the nematode Caenorhabditis elegans, these channels are crucial for a variety of sensory functions, including mechanosensation (touch, proprioception), chemosensation (acid sensing), and thermosensation.[1][3][4][5] Structurally, DEG/ENaC channels are trimers, with each subunit possessing two transmembrane helices, a large and complex extracellular domain, and intracellular N- and C-termini.[1][6] While many DEG/ENaC channels function as sodium-selective channels, some, like the neurotoxic MEC-4(d) channel, also exhibit permeability to Ca2+.[7] Gain-of-function mutations in these channels, often leading to channel hyperactivation, can cause neuronal swelling and degeneration, a phenotype that gave the "degenerin" family its name.[8][9]

DEG-1 is endogenously expressed in a small number of neurons in C. elegans, most notably the sensory neuron pair ASG.[1] Its function is critical for integrating environmental cues into the worm's behavioral responses. This document provides a comprehensive overview of the known signaling pathway, the quantitative understanding of its function, and the key experimental protocols used to elucidate its role.

The Core Molecular Pathway of DEG-1 Signaling

The primary role of **DEG-1** is to act as a sensory transducer in the ASG neurons. It converts mechanical and thermal stimuli into an electrical and chemical signal (ion influx), which then propagates through a defined neural circuit to elicit a behavioral response. The immediate



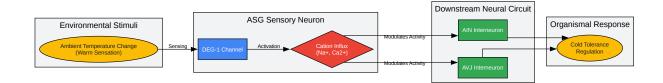




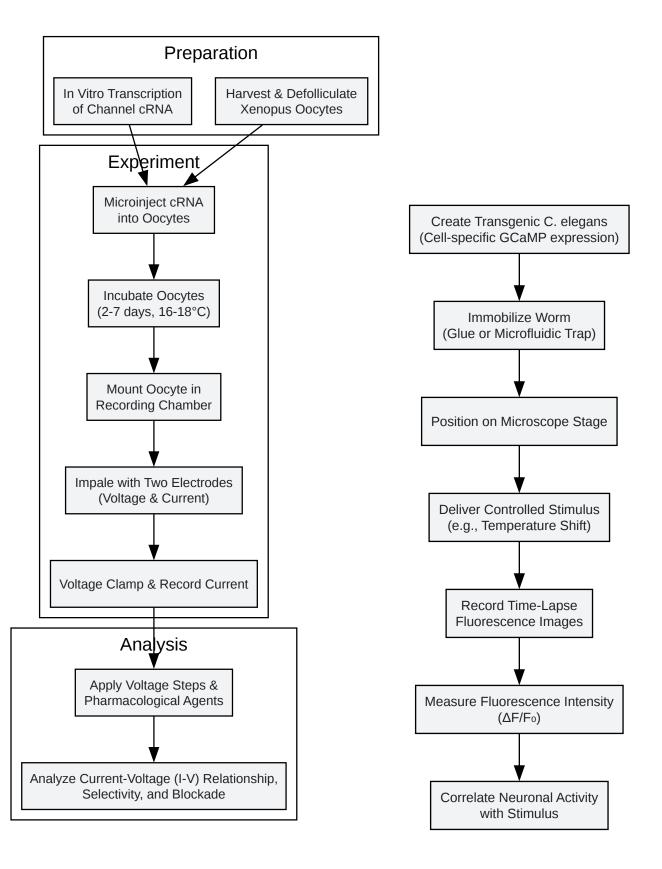
downstream event following **DEG-1** channel activation is an influx of cations, leading to membrane depolarization and a rise in intracellular calcium, which serves as a second messenger to modulate downstream neuronal activity.[1]

The known signaling cascade is as follows: An external stimulus, such as a change in ambient temperature, is detected by the ASG sensory neurons.[1] This leads to the activation of the **DEG-1**-containing ion channel. The opening of the channel permits an influx of ions, causing a measurable increase in intracellular Ca2+ concentration within the ASG neuron.[1] This activation of ASG neurons, in turn, modulates the activity of the downstream interneurons AIN and AVJ, which are part of the neural circuit that ultimately controls the worm's motor output and regulates behaviors like cold tolerance.[1]

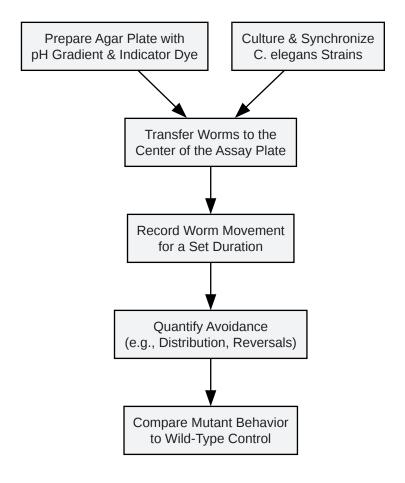












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- To cite this document: BenchChem. [Introduction to DEG-1 and the DEG/ENaC Superfamily]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624192#molecular-pathway-of-deg-1-mediated-signaling]

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